3-Bromo-1-isobutyl-1H-indazole

CYP inhibition drug-drug interaction ADME-Tox

Select 3-Bromo-1-isobutyl-1H-indazole for SAR studies requiring enhanced lipophilicity (logP 3.45) over parent 3-bromo-1H-indazole. Its N1-isobutyl group improves membrane permeability and metabolic stability. The bromine handle enables rapid Suzuki-Miyaura diversification. Reference compound for BRPF2 bromodomain (IC50 1,400 nM) and negative control for CYP1A2 (IC50 20,000 nM). Ensure experimental reproducibility by avoiding generic 3-bromoindazole substitutions.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
Cat. No. B11861011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-isobutyl-1H-indazole
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2C(=N1)Br
InChIInChI=1S/C11H13BrN2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13-14/h3-6,8H,7H2,1-2H3
InChIKeyIUDFMCSNIIOGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-isobutyl-1H-indazole: CAS 1784582-39-3 for Indazole-Based Drug Discovery and Chemical Biology


3-Bromo-1-isobutyl-1H-indazole (CAS 1784582-39-3) is a functionalized indazole building block with a molecular formula of C11H13BrN2 and a molecular weight of 253.14 g/mol. It features a bromine atom at the 3-position and an isobutyl group at the 1-position of the indazole core . This substitution pattern confers distinct physicochemical properties, including a predicted logP of 3.4548, which is higher than that of the unsubstituted parent 3-bromo-1H-indazole (logP ~2.3–2.9), indicating increased lipophilicity . The compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via nucleophilic substitution or cross-coupling reactions at the bromine site, while the N1-isobutyl group enhances metabolic stability and membrane permeability .

Why 3-Bromo-1-isobutyl-1H-indazole Cannot Be Replaced by Other 3-Bromoindazoles or N1-Alkyl Indazoles


Generic substitution among 3-bromoindazoles is not feasible because the N1-isobutyl group dramatically alters both physicochemical and biological profiles. Compared to 3-bromo-1H-indazole (logP 2.3–2.9), the isobutyl substitution increases logP to 3.45, enhancing lipophilicity and membrane permeability [1]. This modification also shifts the pKa from basic to slightly acidic (−0.32 predicted), impacting ionization state under physiological conditions . Critically, the N1-isobutyl group influences target engagement: while 3-bromo-1H-indazole has been reported to inhibit nicotinic acetylcholine receptors and induce apoptosis, 3-bromo-1-isobutyl-1H-indazole exhibits distinct activity against CYP1A2 (IC50 = 20,000 nM) and the bromodomain of BRPF2 (IC50 = 1,400 nM), with the latter showing a 29-fold difference in potency compared to the unsubstituted analog [2]. Thus, replacing this compound with a simpler 3-bromoindazole or a different N1-alkyl derivative would yield divergent outcomes in SAR studies, metabolic stability assays, and target-based screens, undermining experimental reproducibility and data interpretability.

3-Bromo-1-isobutyl-1H-indazole: Quantitative Differentiation Evidence Against Comparators


CYP1A2 Inhibition: 3-Bromo-1-isobutyl-1H-indazole Exhibits 20 μM IC50, Distinct from TSPO and Opioid Receptor Activity

In a human liver microsome assay, 3-bromo-1-isobutyl-1H-indazole inhibited CYP1A2 with an IC50 of 20,000 nM (20 μM), using an isoform-specific probe substrate and NADPH-generating system [1]. In contrast, the comparator 3-bromo-1H-indazole (CAS 40598-94-5) did not show measurable CYP1A2 inhibition under similar conditions, while a structurally distinct 3-bromoindazole derivative (BDBM50012189) exhibited the same IC50 of 20,000 nM but also potently inhibited TSPO (IC50 = 350 nM) and the mu opioid receptor (IC50 = 8,200 nM) [2]. This indicates that while the CYP1A2 inhibitory potency is modest and comparable to certain analogs, the target compound's selectivity profile may differ significantly from multi-target inhibitors, which is critical for minimizing off-target liabilities in cellular and in vivo studies.

CYP inhibition drug-drug interaction ADME-Tox

BRPF2 Bromodomain Inhibition: 3-Bromo-1-isobutyl-1H-indazole Shows 1.4 μM IC50, a 29-Fold Difference from Unsubstituted 3-Bromoindazole

3-Bromo-1-isobutyl-1H-indazole inhibits the BRPF2-BRD1 bromodomain with an IC50 of 1,400 nM (1.4 μM) in a BROMOscan assay using recombinant protein expressed in E. coli [1]. In contrast, 3-bromo-1H-indazole (the unsubstituted parent) has been reported to inhibit kinases and nicotinic acetylcholine receptors but lacks detectable BRPF2 bromodomain activity . Furthermore, a more potent BRPF2 inhibitor, CHEMBL4102050, exhibits an IC50 of 48 nM in the same BROMOscan assay—a 29-fold greater potency [2]. This quantitative difference demonstrates that while the 1-isobutyl substitution confers measurable BRPF2 binding, the compound is a weak inhibitor compared to optimized chemical probes, positioning it as a suitable negative control or scaffold for further optimization rather than a potent tool compound.

epigenetics bromodomain inhibition BRPF2 chemical probe

Lipophilicity (LogP): 3-Bromo-1-isobutyl-1H-indazole LogP 3.45 vs. 3-Bromo-1H-indazole LogP 2.33–2.89

The calculated logP of 3-bromo-1-isobutyl-1H-indazole is 3.4548, as reported by Leyan . In comparison, the unsubstituted parent 3-bromo-1H-indazole has a reported logP ranging from 2.3254 (Molbase) to 2.89 (Chemsrc) [1]. This increase of approximately 0.9–1.1 log units reflects the addition of the isobutyl group, which enhances lipophilicity and is expected to improve membrane permeability and CNS penetration potential. The difference is substantial enough to influence compound partitioning, solubility, and off-target binding profiles, making 3-bromo-1-isobutyl-1H-indazole a more suitable starting point for optimizing CNS-penetrant or orally bioavailable leads.

physicochemical properties lipophilicity drug-likeness

Ionization Constant (pKa): 3-Bromo-1-isobutyl-1H-indazole pKa −0.32, Contrasting with Basic Indazole Core

The predicted pKa of 3-bromo-1-isobutyl-1H-indazole is −0.32 ± 0.50 . This value indicates that the compound is not appreciably protonated at physiological pH and may even be slightly acidic, in contrast to unsubstituted indazole, which has a reported pKa of approximately 1.04 (indazolium cation to indazole equilibrium) and 13.86 (indazole to indazolate anion) [1]. The shift to a negative pKa is attributed to the electron-withdrawing bromine at the 3-position and the alkyl substitution at N1, which together alter the basicity of the pyrazole nitrogen. This property affects solubility, formulation, and the compound's ability to engage in hydrogen bonding or ionic interactions with biological targets.

ionization state pKa physicochemical profiling

3-Bromo-1-isobutyl-1H-indazole: Recommended Application Scenarios Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting BRPF Bromodomains

3-Bromo-1-isobutyl-1H-indazole exhibits weak but measurable inhibition of BRPF2-BRD1 (IC50 = 1,400 nM), a property absent in the parent 3-bromo-1H-indazole [1]. This makes it a valuable starting point for medicinal chemists seeking to optimize BRPF bromodomain inhibitors. The compound can be used as a reference for minimal pharmacophore requirements, and the bromine handle allows for rapid diversification via Suzuki-Miyaura coupling to improve potency. Researchers can benchmark new analogs against this baseline activity to quantify the contribution of substituents introduced at the 3-position.

Negative Control for CYP1A2 Inhibition Assays in ADME-Tox Profiling

With an IC50 of 20,000 nM against CYP1A2, 3-bromo-1-isobutyl-1H-indazole falls into the weak inhibition category (IC50 > 10 µM) according to standard classification schemes [2]. This property, combined with its lack of potent activity against other CYP isoforms in the same scaffold class, positions it as a suitable negative or weak control compound in CYP inhibition panels. Scientists can use it to establish baseline signals in fluorescence-based or LC-MS/MS assays, ensuring that observed inhibition from test compounds is not due to assay interference or nonspecific binding.

Lipophilic Building Block for CNS-Penetrant Probe Design

The logP of 3.45, significantly higher than that of unsubstituted 3-bromo-1H-indazole (logP 2.3–2.9), indicates enhanced lipophilicity that may facilitate blood-brain barrier penetration . This compound is therefore recommended as a core scaffold for designing CNS-targeted chemical probes. The isobutyl group contributes to membrane permeability without introducing excessive molecular weight, and the bromine atom serves as a site for late-stage functionalization to install diverse pharmacophores while maintaining favorable physicochemical properties for CNS exposure.

Reference Standard for Indazole Physicochemical Profiling in Compound Libraries

The predicted pKa of −0.32 represents a notable deviation from the typical basicity of indazole cores . This property makes 3-bromo-1-isobutyl-1H-indazole a useful reference standard for calibrating computational models of ionization and for experimental determination of logD vs. pH profiles. Screening laboratories can include this compound in quality control panels to verify the accuracy of pKa prediction algorithms and to benchmark the ionization behavior of other N1-alkyl-3-bromoindazoles.

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